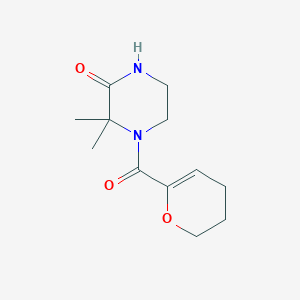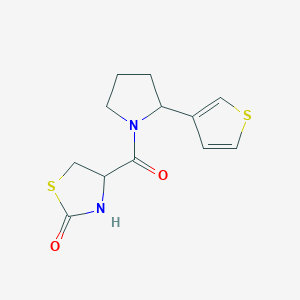
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one, also known as MMPIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which is involved in regulating synaptic transmission in the central nervous system.
Applications De Recherche Scientifique
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The mGlu7 receptor has been implicated in the regulation of synaptic transmission, and 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been shown to modulate this process in animal models. 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has also been shown to have neuroprotective effects in certain disease models, suggesting that it may have potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one involves its selective antagonism of the mGlu7 receptor, which is involved in regulating synaptic transmission in the central nervous system. By blocking this receptor, 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one can modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems. This modulation can lead to changes in synaptic plasticity and neuronal excitability, which may underlie its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one are complex and varied, depending on the specific experimental conditions and animal models used. In general, 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been shown to modulate synaptic transmission and plasticity, as well as to have neuroprotective effects in certain disease models. 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has also been shown to have effects on other systems, including the immune system and the cardiovascular system, although the mechanisms underlying these effects are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one for lab experiments is its high selectivity for the mGlu7 receptor, which allows for more specific modulation of synaptic transmission and plasticity. However, this selectivity also limits its potential applications, as other receptors may be involved in the same processes. Another limitation of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are many future directions for research on 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one, including further characterization of its biochemical and physiological effects, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of more selective and potent mGlu7 antagonists may lead to the discovery of new therapeutic agents with improved efficacy and fewer side effects. Finally, the use of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one in combination with other drugs or therapies may provide new avenues for the treatment of complex diseases such as addiction and depression.
Méthodes De Synthèse
The synthesis of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one involves several steps, including the preparation of the 2-methyl-5-(1H-pyrazol-4-yl)-1H-pyridin-4-one intermediate, followed by the condensation with 3-methyl-2,3-dihydroindole-1-carboxylic acid, and subsequent cyclization to form the final product. The synthesis of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
Propriétés
IUPAC Name |
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-9-18(14-6-4-3-5-12(10)14)16(20)13-8-17-11(2)7-15(13)19/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMGHCTTNJDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3=CNC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)


![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)
![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)





![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)